4-(2-Chloro-3-fluorophenyl)thiosemicarbazide
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Overview
Description
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides.
Preparation Methods
The synthesis of 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide typically involves the reaction of 2-chloro-3-fluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating bacterial and parasitic infections.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-3-fluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. The compound may also interfere with the replication of viral DNA or RNA, thereby preventing the spread of infections .
Comparison with Similar Compounds
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives such as:
- 4-(3-Chlorophenyl)thiosemicarbazide
- 4-(4-Methoxyphenyl)thiosemicarbazide
- 4-(2-Fluorophenyl)thiosemicarbazide These compounds share similar chemical structures but differ in their substituents, which can significantly affect their biological activities and applications. The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct properties and potential uses .
Biological Activity
4-(2-Chloro-3-fluorophenyl)thiosemicarbazide is a compound belonging to the thiosemicarbazide class, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiosemicarbazide backbone with a chloro and fluorine substitution on the phenyl ring, which significantly influences its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity . It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.63 |
Bacillus cereus | 15.63 |
Micrococcus luteus | 15.63 |
Candida albicans | 1.56 |
The compound demonstrated a bacteriostatic effect with an MBC/MIC ratio greater than 4, indicating its potential as an antibacterial agent .
Antiviral Activity
In addition to its antibacterial properties, thiosemicarbazides have been investigated for their antiviral activity . Although specific data on this compound is limited, related compounds in the thiosemicarbazide class have shown significant antiviral effects against various viruses, suggesting potential pathways for further research .
Anticancer Activity
Thiosemicarbazides are recognized for their anticancer properties , particularly in inducing apoptosis in cancer cell lines. Studies have shown that compounds within this class can inhibit cell proliferation and induce cell death in various cancer types, including leukemia and breast cancer. The cytotoxic effects of this compound are likely influenced by its structural characteristics:
Cancer Cell Line | IC50 (µM) |
---|---|
SW620 (Colon Cancer) | 5.8 |
K-562 (Leukemia) | 7.6 |
MCF-7 (Breast Cancer) | 6.5 |
The compound's mechanism of action may involve the inhibition of specific kinases associated with cancer progression .
Anthelmintic Activity
Recent studies have evaluated the anthelmintic activity of thiosemicarbazides, including this compound. It has been reported to cause significant mortality in nematodes at concentrations of 11.12 mg/mL, demonstrating its potential as an anthelmintic agent:
Concentration (mg/mL) | Mortality (%) |
---|---|
11.12 | 100 |
5.56 | 75 |
This suggests that the compound could be effective against parasitic infections caused by nematodes .
The biological activities of thiosemicarbazides are attributed to several mechanisms, including:
- Inhibition of DNA synthesis : Compounds can interfere with nucleic acid metabolism.
- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
- Disruption of cellular membranes : Leading to increased permeability and eventual cell lysis.
Case Studies and Research Findings
A variety of studies have highlighted the biological efficacy of thiosemicarbazides:
- A study reported that derivatives showed strong antifungal activity against Candida strains with MIC values as low as 1.56 µg/mL .
- Another investigation demonstrated that certain thiosemicarbazides could selectively target multidrug-resistant cancer cells, enhancing therapeutic efficacy while minimizing cytotoxicity to normal cells .
- Research on anthelmintic properties revealed that these compounds could outperform conventional treatments like albendazole in certain cases .
Properties
Molecular Formula |
C7H7ClFN3S |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
1-amino-3-(2-chloro-3-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H7ClFN3S/c8-6-4(9)2-1-3-5(6)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
CJCITUDKQJPHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)NC(=S)NN |
Origin of Product |
United States |
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